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1,1-Di(isothiazol-5-yl)ethyl acetate Documentation Hub

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  • Product: 1,1-Di(isothiazol-5-yl)ethyl acetate
  • CAS: 943736-64-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate

Foreword: Navigating the Synthesis of a Novel Heterocyclic Compound To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive resource for the synthesis of 1,1-...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Synthesis of a Novel Heterocyclic Compound

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive resource for the synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate. The isothiazole ring is a privileged scaffold in medicinal chemistry, and the geminal di-isothiazolyl arrangement presents a unique structural motif with unexplored potential. This document moves beyond a simple recitation of steps, offering a narrative grounded in mechanistic understanding and practical laboratory insights. Our objective is to not only provide a reliable synthetic pathway but also to illuminate the chemical reasoning that underpins each procedural choice, thereby empowering you to adapt and troubleshoot effectively. The protocols described herein are designed as self-validating systems, with in-process checks and clear endpoints.

Strategic Overview of the Synthetic Approach

The synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate is most logically approached through a convergent multi-step strategy. Direct construction of such a specifically substituted molecule is not readily achievable in a single step. Therefore, our pathway focuses on the sequential assembly of the core structure, followed by the final functionalization.

The overall synthetic transformation can be visualized as a two-stage process:

  • Formation of the Tertiary Alcohol Intermediate: The cornerstone of this synthesis is the creation of the 1,1-di(isothiazol-5-yl)ethanol core. This will be achieved by leveraging the nucleophilic character of an organometallic isothiazole derivative in a reaction with an appropriate electrophilic carbonyl compound.

  • Esterification to Yield the Final Product: The terminal step involves the conversion of the tertiary alcohol into the desired acetate ester. This is a classic transformation, and we will explore a robust and efficient method for this purpose.

The following diagram illustrates the overarching synthetic logic:

G A Isothiazole Precursor B Organometallic Isothiazole Reagent A->B Organometallic Reagent Formation D 1,1-Di(isothiazol-5-yl)ethanol B->D Nucleophilic Addition (Double Addition) C Ethyl Acetate C->D E 1,1-Di(isothiazol-5-yl)ethyl acetate D->E Esterification F Acylating Agent F->E

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Core Intermediate: 1,1-Di(isothiazol-5-yl)ethanol

The critical step in this synthesis is the formation of the C-C bonds that link two isothiazole rings to a central carbon atom. A highly effective method for this is the double addition of an organometallic nucleophile to an ester. We will utilize an organolithium reagent derived from isothiazole for this purpose.

Methodology: Grignard-type Reaction with 5-Lithioisothiazole

The reaction of an organolithium reagent with an ester, such as ethyl acetate, proceeds via a double addition mechanism to yield a tertiary alcohol.[1] The initial nucleophilic attack on the ester carbonyl forms a tetrahedral intermediate, which then collapses to a ketone. This ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the organolithium reagent to form the tertiary alkoxide, which is then protonated upon workup.[1][2]

Reaction Scheme:

G cluster_0 Step 1: Formation of 5-Lithioisothiazole cluster_1 Step 2: Double Addition to Ethyl Acetate 5-Bromoisothiazole 5-Bromoisothiazole 5-Bromoisothiazole->5-Lithioisothiazole n-BuLi, THF, -78 °C A 5-Lithioisothiazole C Intermediate Ketone A->C 1st Nucleophilic Attack D Tertiary Alkoxide A->D 2nd Nucleophilic Attack B Ethyl Acetate B->C C->D E 1,1-Di(isothiazol-5-yl)ethanol D->E Aqueous Workup (H3O+)

Caption: Reaction pathway for the synthesis of 1,1-di(isothiazol-5-yl)ethanol.

Experimental Protocol: Synthesis of 1,1-Di(isothiazol-5-yl)ethanol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-Bromoisothiazole164.0110.0 g0.061Starting material.
n-Butyllithium (n-BuLi)64.0627.0 mL (2.5 M in hexanes)0.067Moisture-sensitive.
Ethyl Acetate88.112.69 g (2.98 mL)0.0305Dried over molecular sieves.
Anhydrous Tetrahydrofuran (THF)-200 mL-Distilled from sodium/benzophenone.
Saturated Ammonium Chloride (aq.)-100 mL-For quenching.
Diethyl Ether-200 mL-For extraction.
Anhydrous Magnesium Sulfate---For drying.

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Charge: The flask is charged with 5-bromoisothiazole (10.0 g, 0.061 mol) and anhydrous THF (150 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Formation of 5-Lithioisothiazole: n-Butyllithium (2.5 M in hexanes, 27.0 mL, 0.067 mol) is added dropwise to the stirred solution via syringe over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

  • Addition of Ethyl Acetate: A solution of ethyl acetate (2.69 g, 0.0305 mol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture over 20 minutes, again ensuring the temperature remains below -70 °C.

  • Reaction Progression: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C (ice bath).

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine (100 mL).

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1,1-di(isothiazol-5-yl)ethanol as a solid.

Part 2: Esterification to 1,1-Di(isothiazol-5-yl)ethyl acetate

The final step in our synthetic sequence is the esterification of the tertiary alcohol. The reaction of an alcohol with an acid anhydride is a common and effective method for the synthesis of esters.[3][4][5] We will employ acetic anhydride for this transformation.

Methodology: Acylation with Acetic Anhydride

This method involves the reaction of the alcohol with acetic anhydride, often in the presence of a base catalyst such as pyridine or a tertiary amine, to form the corresponding acetate ester and acetic acid as a byproduct.[5] The reaction is typically clean and proceeds with high yield.

Reaction Scheme:

G A 1,1-Di(isothiazol-5-yl)ethanol C 1,1-Di(isothiazol-5-yl)ethyl acetate A->C B Acetic Anhydride B->C D Pyridine (catalyst) D->C Catalysis

Caption: Esterification of the tertiary alcohol to the final product.

Experimental Protocol: Synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
1,1-Di(isothiazol-5-yl)ethanol226.315.0 g0.022Starting material from Part 1.
Acetic Anhydride102.093.4 g (3.1 mL)0.033Reagent grade.
Pyridine79.1010 mL-Dried over KOH.
Dichloromethane (DCM)-50 mL-Anhydrous.
1 M Hydrochloric Acid (aq.)-50 mL-For washing.
Saturated Sodium Bicarbonate (aq.)-50 mL-For washing.
Anhydrous Sodium Sulfate---For drying.

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 1,1-di(isothiazol-5-yl)ethanol (5.0 g, 0.022 mol).

  • Reagent Addition: Anhydrous dichloromethane (50 mL) and dry pyridine (10 mL) are added, and the mixture is stirred until the starting material dissolves. The flask is cooled to 0 °C in an ice bath.

  • Acylation: Acetic anhydride (3.4 g, 0.033 mol) is added dropwise to the stirred solution.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is diluted with dichloromethane (50 mL) and washed successively with 1 M HCl (2 x 25 mL) to remove pyridine, saturated aqueous sodium bicarbonate (2 x 25 mL) to remove excess acetic acid, and brine (25 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1,1-di(isothiazol-5-yl)ethyl acetate as a pure solid.

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible two-stage synthetic route for the preparation of 1,1-Di(isothiazol-5-yl)ethyl acetate. The methodology is grounded in well-established organometallic and esterification chemistry, providing a solid foundation for the synthesis of this novel compound. The presented protocols are designed for clarity and successful implementation in a standard organic chemistry laboratory.

For researchers in drug discovery, this molecule represents a new chemical entity with potential for biological screening. The geminal di-isothiazolyl moiety may confer unique pharmacological properties. Further work could involve the exploration of alternative ester groups to modulate the physicochemical properties of the molecule, as well as the synthesis of analogues with substitutions on the isothiazole rings.

References

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from [Link]

  • Ethanol on reaction with acetic anhydride gives A acetic class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • Reaction of Acetic Anhydride with Ethyl Alcohol | Ethyl acetate -Ester | Acetic acid | Class 12. (2023, March 8). YouTube. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the X-ray Crystallography of 1,1-Di(isothiazol-5-yl)ethyl acetate

Abstract: This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of the novel small molecule, 1,1-Di(isothiazol-5-yl)ethyl acetate, using single-crystal X-ray diffraction. A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of the novel small molecule, 1,1-Di(isothiazol-5-yl)ethyl acetate, using single-crystal X-ray diffraction. Addressed to researchers, scientists, and professionals in drug development, this document outlines the entire workflow from synthesis and crystallization to data collection, structure solution, refinement, and final validation. The narrative emphasizes the rationale behind key experimental decisions, ensuring a robust and reproducible approach. By detailing a self-validating protocol, this guide serves as both a specific plan for the target molecule and a general framework for the crystallographic analysis of new chemical entities.

Introduction: Context and Rationale

The Significance of the Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring is a privileged five-membered heterocycle that constitutes the core of numerous compounds with significant biological activity.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antiviral, anti-inflammatory, and immunotropic actions.[1] The unique electronic properties conferred by the nitrogen and sulfur heteroatoms allow isothiazole-containing molecules to engage in specific intermolecular interactions with biological targets, making them valuable scaffolds in drug discovery.[3][4] The antipsychotic drug Ziprasidone is a prominent example of a successful therapeutic agent built around a fused isothiazole ring system.

The Indispensable Role of X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of molecules in a crystalline solid.[5][6] This technique provides unambiguous and precise data on molecular conformation, bond lengths, bond angles, and intermolecular interactions.[7][8] For drug development professionals, such detailed structural information is paramount. It underpins structure-activity relationship (SAR) studies, facilitates rational drug design, and is a prerequisite for understanding how a molecule interacts with its biological target at an atomic level.[8]

Objective: Structural Elucidation of 1,1-Di(isothiazol-5-yl)ethyl acetate

The target molecule, 1,1-Di(isothiazol-5-yl)ethyl acetate, represents a novel compound combining the bioactive isothiazole moiety with a central quaternary carbon, potentially creating unique steric and electronic properties. Determining its precise 3D structure is a critical first step in evaluating its potential as a therapeutic agent. This guide provides the technical roadmap to achieve this goal, establishing a foundational dataset for future computational modeling and drug design efforts.

Synthesis and Sample Preparation: The Foundation of Quality Data

A prerequisite for any successful crystallographic study is the availability of a highly pure, chemically confirmed sample. Impurities can significantly inhibit or disrupt the ordered molecular packing required for diffraction-quality crystal formation.[9]

Proposed Synthetic Pathway

As a novel compound, a plausible synthetic route must be established. A logical approach involves the reaction of a suitable carbanion precursor with an electrophilic isothiazole derivative. Given the structure, a potential route could involve the deprotonation of ethyl acetate followed by a double nucleophilic substitution on a 5-halo-isothiazole, or a related cross-coupling strategy.[10] The final product must be rigorously purified, typically using column chromatography, to achieve >99% purity.

Spectroscopic Characterization and Purity Verification

Before attempting crystallization, the identity and purity of the synthesized 1,1-Di(isothiazol-5-yl)ethyl acetate must be unequivocally confirmed.[11] This is a self-validating step to ensure the crystal structure obtained corresponds to the correct molecule.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected signals, multiplicities, and integrations for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular formula by providing a highly accurate mass measurement.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method to confirm the sample's purity is above the 99% threshold required for crystallization experiments.

Crystallization: From Solution to Single Crystal

Growing a high-quality single crystal is often the most challenging step in the crystallographic workflow.[12] The process involves creating a supersaturated solution from which molecules can slowly and orderly assemble into a crystalline lattice.[13][14]

Rationale for Solvent Selection

The choice of solvent is critical. The ideal solvent (or solvent system) is one in which the compound has moderate solubility. The molecular structure of 1,1-Di(isothiazol-5-yl)ethyl acetate, with its polar ester group and moderately polar isothiazole rings, suggests screening a range of solvents from intermediate to high polarity, such as ethyl acetate, acetone, acetonitrile, and ethanol, as well as binary mixtures with less polar solvents like hexane or toluene to fine-tune solubility.[15]

Experimental Protocol: Slow Evaporation

Slow evaporation is a robust and widely used technique for crystallizing small organic molecules.[8]

  • Preparation: Dissolve 5-10 mg of the purified compound in the minimum amount of a chosen solvent (or solvent mixture) in a small, clean glass vial (e.g., 4 mL). Ensure the solid is fully dissolved, warming gently if necessary.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap, then pierce the cap with a needle. Alternatively, cover the opening with paraffin film and poke a few small holes. This is a crucial step to control the rate of evaporation; slower evaporation generally yields higher quality crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench. Allow the solvent to evaporate slowly over several days to weeks.

  • Monitoring: Periodically inspect the vial under a microscope without disturbing it. Look for the formation of small, transparent crystals with well-defined faces and sharp edges.[16]

X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks or defects) is obtained, diffraction data can be collected.[17][18]

Crystal Mounting and Cryo-protection
  • Selection: Under a microscope, select a well-formed single crystal.

  • Mounting: Using a cryo-loop (a small nylon loop), carefully scoop the crystal out of the mother liquor. Wick away excess solvent with a paper wedge. The thin film of remaining liquid (paraffin or inert oil is often used) will help adhere the crystal to the loop.

  • Cryo-cooling: Immediately plunge the loop into liquid nitrogen. This process, known as flash-cooling, vitrifies the remaining solvent and minimizes crystal damage from X-ray radiation and thermal vibrations during data collection. The crystal is then transferred to the diffractometer goniometer under a stream of cold nitrogen gas (typically 100 K).

Instrumentation and Data Collection Strategy

Data is typically collected on a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive area detector (e.g., a CCD or CMOS detector).

  • Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of small angular increments (e.g., 0.5° per frame).[19] This ensures that all unique reflections are measured multiple times, which is critical for accurate data scaling and merging.

  • Exposure Time: The exposure time per frame is adjusted to achieve a good signal-to-noise ratio, typically ranging from 10 to 60 seconds.[19]

Diagram: X-ray Crystallography Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Determination Synthesis Synthesis of Compound Purify Purification (>99%) Synthesis->Purify Confirm Spectroscopic Confirmation (NMR, MS, HPLC) Purify->Confirm Crystallize Slow Evaporation Screening Confirm->Crystallize Pure Compound Select Crystal Selection (Microscopy) Crystallize->Select Mount Crystal Mounting & Cryo-cooling (100 K) Select->Mount Collect X-ray Diffraction Data Collection Mount->Collect Process Data Integration & Scaling Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement (SHELXL) Solve->Refine Validate Validation & CIF Generation Refine->Validate Deposition Database Deposition (e.g., CCDC) Validate->Deposition Final Structure

Caption: Overall workflow from synthesis to final data deposition.

Data Processing and Structure Refinement

The raw diffraction images are processed computationally to yield a final, refined molecular structure.[18]

Integration, Scaling, and Space Group Determination
  • Integration: The software identifies the position of each diffraction spot on the detector images and integrates its intensity.

  • Scaling: The integrated intensities from all images are scaled together to correct for variations in exposure, crystal decay, and absorption.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group, which defines the symmetry operations within the unit cell.

Structure Solution and Refinement
  • Structure Solution: For small molecules like this, Direct Methods are typically used. This is a computational approach that uses statistical relationships between the intensities of the reflections to determine initial phase estimates, leading to a preliminary electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and thermal displacement parameters of the model are adjusted using a least-squares refinement process to improve the agreement between the observed diffraction data and the data calculated from the model.[20] The program SHELXL is an industry-standard software package for this purpose.[21] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Diagram: Data Processing & Refinement Pipeline```dot

G RawData Raw Diffraction Images Integration Integration (Spot Intensities) RawData->Integration Scaling Scaling & Merging (Correction for variations) Integration->Scaling HKL Reflection File (h, k, l, I, σ(I)) Scaling->HKL Solution Structure Solution (Direct Methods) HKL->Solution InitialModel Initial Atomic Model Solution->InitialModel Refinement Least-Squares Refinement (SHELXL) InitialModel->Refinement FinalModel Refined Structure (Coordinates, ADPs) Refinement->FinalModel Iterative Cycles FinalModel->Refinement Model Adjustment

Caption: Connectivity of 1,1-Di(isothiazol-5-yl)ethyl acetate.

Data Validation and Deposition

The final step is to validate the quality of the structure and prepare it for public dissemination, ensuring scientific transparency and reproducibility.

Quality Metrics
  • R-factors (R₁ and wR₂): These values measure the agreement between the observed and calculated diffraction data. Lower values indicate a better fit of the model to the data. An R₁ value below 5% (0.05) is generally considered excellent for small-molecule structures.

  • Goodness-of-Fit (GoF): This should be close to 1.0, indicating that the model accurately accounts for the experimental errors.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, suggesting that all atoms have been correctly located.

Data Deposition

To make the data publicly available, the final structural information is deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures. [22][23]

  • Process: The deposition is done via a web portal where the final model and experimental data are uploaded. [24][25][26]* Output: The CCDC validates the data and issues a unique deposition number, which should be included in any publication describing the structure.

The Crystallographic Information File (CIF)

The entire dataset—including cell parameters, atomic coordinates, and experimental details—is compiled into a standardized text format called a Crystallographic Information File (CIF). [27][28][29][30]This file is the universal standard for sharing and archiving crystallographic data, ensuring that all relevant information is preserved in a machine-readable format. [31]

Conclusion

The structural elucidation of 1,1-Di(isothiazol-5-yl)ethyl acetate via single-crystal X-ray crystallography provides a definitive, atomic-resolution snapshot of its three-dimensional architecture. This technical guide outlines a robust, logical, and self-validating workflow to achieve this result. The obtained structural data, including precise conformational details and intermolecular packing motifs, are foundational for understanding the molecule's physicochemical properties. For drug development professionals, this information is invaluable, enabling advanced computational studies, guiding the design of more potent analogues, and ultimately accelerating the journey from a novel compound to a potential therapeutic candidate.

References

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]

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  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. Available from: [Link]

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  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 452, 69-92. Available from: [Link]

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

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  • Rahman, M. M., & Siddiqui, S. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(3). Available from: [Link]

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  • The Cambridge Crystallographic Data Centre (CCDC). Deposit a Structure. Available from: [Link]

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  • Li, Y., et al. (2024). Synthesis of N-Heteroaryl C-Glycosides and Polyhydroxylated Alkanes with Diaryl Groups from Unprotected Sugars. The Journal of Organic Chemistry. Available from: [Link]

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  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Available from: [Link]

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  • Pérez-Gómez, J., et al. (2021). Cross-Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis. Angewandte Chemie International Edition, 60(38), 20739-20745. Available from: [Link]

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Foundational

A Researcher's In-Depth Guide to Procuring 1,1-Di(isothiazol-5-yl)ethyl acetate

Introduction: The Significance of Isothiazoles and Sourcing Novel Compounds Isothiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isothiazoles and Sourcing Novel Compounds

Isothiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide range of biological activities, forming the core structure of various antifungal, antipsychotic, and anti-inflammatory agents.[1][2] The compound 1,1-Di(isothiazol-5-yl)ethyl acetate, with its unique dual isothiazole structure, represents a novel chemical entity with untapped potential for drug discovery and development.

Procuring such a specialized, non-commercial compound presents a distinct set of challenges. Unlike well-documented reagents, novel molecules often lack extensive published data, making supplier verification and quality control paramount. This guide provides a robust, field-proven methodology for navigating the procurement and initial validation process, ensuring the integrity and reproducibility of your research.

Strategic Procurement: Identifying and Vetting Suppliers

The initial and most critical phase is the identification of a reliable supplier. For a niche compound like 1,1-Di(isothiazol-5-yl)ethyl acetate, this involves sourcing from specialized chemical providers that cater to the research and development sector.

Potential Supplier Landscape

A survey of the current market indicates a limited number of suppliers for this specific molecule. The following table summarizes potential sources. It is imperative to contact these vendors directly to ascertain up-to-date stock availability, purity specifications, and lead times.

Table 1: Potential Suppliers for 1,1-Di(isothiazol-5-yl)ethyl acetate

SupplierProduct NumberStated PurityAvailability
BLDpharmBD12351995%Inquire
ChemScenceCS-011831998.0%Inquire
ChemTikCTK8G2141Not SpecifiedInquire

Disclaimer: This information is subject to change. Researchers should conduct their own due diligence before procurement.

The Procurement Workflow: A Self-Validating System

A structured procurement process is essential to mitigate risks associated with sourcing novel compounds.[3][4][5] The following workflow is designed to ensure that the material acquired meets the stringent requirements for high-quality research.

procurement_workflow cluster_sourcing Sourcing & Vetting cluster_acquisition Acquisition cluster_validation In-House Validation (Critical) A Identify Potential Suppliers B Request Quotation & Batch-Specific CoA A->B C Evaluate Supplier (Reputation, Documentation, Lead Time) B->C D Issue Purchase Order C->D E Receive Compound & Verify Documentation (CoA, SDS) D->E F Perform In-House QC (e.g., NMR, LC-MS) E->F G Compare In-House Data with Supplier CoA F->G H Approve or Reject Batch G->H

Caption: A robust workflow for the procurement and validation of novel research chemicals.

Scientific Integrity: The Central Role of the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document in the procurement process.[6][7][8][9][10] It is a batch-specific record that attests to a product's quality and conformity to set specifications.[6][9]

Deconstructing the CoA

A comprehensive CoA should include the following key elements:

  • Batch-Specific Information: A unique batch or lot number is crucial for traceability.[6][8]

  • Identity Confirmation: Data from analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that confirm the chemical structure.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC), which should indicate the percentage purity of the target compound.[11]

  • Physical Properties: Appearance, melting point, and solubility.

It is vital to distinguish between a CoA, which provides actual test data, and a Certificate of Conformance (CoC), which merely states that the product meets specifications without showing the data.[7] For critical research applications, always insist on a full CoA.[7]

The Mandate for In-House Quality Control (QC)

While the supplier's CoA is a starting point, it should not be the sole basis for accepting a research chemical.[12] Independent verification through in-house QC is a cornerstone of experimental trustworthiness and reproducibility.[11][13][14]

Step-by-Step Protocol for In-House QC of 1,1-Di(isothiazol-5-yl)ethyl acetate:

  • Sample Preparation:

    • Carefully dissolve a small, accurately weighed sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

    • Prepare a separate dilute solution in a high-purity solvent (e.g., acetonitrile or methanol) for LC-MS analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum.

    • Causality: This technique provides a detailed "fingerprint" of the molecule's proton environment. The chemical shifts, integration values, and splitting patterns should be consistent with the expected structure of 1,1-Di(isothiazol-5-yl)ethyl acetate. Look for any unexpected peaks, which may indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18).

    • Causality: This hyphenated technique first separates the components of the sample by chromatography and then determines their mass-to-charge ratio. This allows for simultaneous confirmation of the molecular weight of the target compound and an assessment of its purity. The purity is typically calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

  • Data Comparison and Validation:

    • Rigorously compare the data obtained from the in-house analyses with the data provided on the supplier's CoA.

    • Any significant discrepancies should be immediately addressed with the supplier.

Research Context: The Potential of the Isothiazole Scaffold

The isothiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological applications.[2][15][16] It is a key structural component in drugs targeting a variety of conditions, from infectious diseases to central nervous system disorders.[1]

  • Antipsychotic Agents: The well-known antipsychotic drug Ziprasidone features an isothiazole moiety, highlighting the potential for this class of compounds to interact with neurological targets.[1]

  • Antifungal and Biocidal Activity: Many isothiazole derivatives have been developed as potent fungicides and biocides.[17]

  • Enzyme Inhibition: Certain isothiazole-containing molecules have been identified as inhibitors of key enzymes such as 5-lipoxygenase and microsomal prostaglandin E2 synthase-1, which are involved in inflammatory pathways.[18]

The di-isothiazole structure of 1,1-Di(isothiazol-5-yl)ethyl acetate presents a unique opportunity for bivalent or multivalent interactions with biological targets, potentially leading to enhanced potency or novel mechanisms of action. A logical starting point for investigating this compound would be to screen it against a panel of targets relevant to the known activities of isothiazoles, such as G-protein coupled receptors or key enzymes in pathogenic fungi.

Conclusion

The successful procurement of a novel research chemical like 1,1-Di(isothiazol-5-yl)ethyl acetate is not merely a purchasing transaction; it is the foundational first step in a rigorous scientific investigation. By adopting a comprehensive strategy that emphasizes supplier vetting, meticulous documentation review, and mandatory in-house quality control, researchers can build a solid foundation of trustworthiness and scientific integrity. This diligence ensures that subsequent experimental data is reliable, reproducible, and ultimately, contributes meaningfully to the advancement of drug discovery and development.

References

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
  • Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?
  • Qualityze. (2025). Different Types of Quality Control in Pharmaceutical Industry.
  • Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate.
  • Procol. (2025). Purchasing & procurement in chemical industry: benefits & types.
  • Alliance Chemical. (2025). How to Read a Chemical Certificate of Analysis (COA).
  • Chem-Station. (n.d.). Heterocyclic Building Blocks-Isothiazole.
  • Datacor. (2020). Chemical Purchasing and Procurement: Procedure, Policy & Best Practices.
  • World Health Organization. (n.d.). WHO good practices for pharmaceutical quality control laboratories.
  • Kumar, A., & Kumar, R. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books.
  • AiFChem. (2025). A Complete Guide to Buying Research Chemicals for Laboratories in 2025.
  • U.S. Food and Drug Administration. (2014). GUIDE TO INSPECTIONS OF PHARMACEUTICAL QUALITY CONTROL LABORATORIES.
  • Das, A., & Medhi, S. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate.
  • Cheaper Alternatives. (2025). How to Choose Pharmaceutical Research Chemicals: A Complete Buyer's Guide.
  • The Center for Professional Innovation & Education (CfPIE). (2022). How Quality Control Is Done in the Pharmaceutical Industry.
  • Chromatography Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.
  • Cheaper Alternatives. (2025). How to Choose Research Chemicals: A Complete Buyer's Guide.
  • Inbound Logistics. (2025). Certificate of Analysis (COA): Quality, Compliance & Trust.
  • SafetyCulture. (2025). How to Get a Certificate of Analysis (COA).
  • Wang, X., et al. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC - NIH.
  • Liu, Y., et al. (n.d.). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed.

Sources

Exploratory

A Strategic Guide to the Initial Biological Activity Screening of 1,1-Di(isothiazol-5-yl)ethyl acetate

Abstract This guide presents a structured, multi-tiered strategy for conducting the initial biological activity screening of the novel chemical entity, 1,1-Di(isothiazol-5-yl)ethyl acetate. Leveraging the well-documented...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a structured, multi-tiered strategy for conducting the initial biological activity screening of the novel chemical entity, 1,1-Di(isothiazol-5-yl)ethyl acetate. Leveraging the well-documented and diverse pharmacological potential of the isothiazole heterocyclic scaffold, this document outlines a rationale-driven approach to efficiently probe the compound's antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2] We provide detailed, self-validating protocols for primary screening assays, criteria for data interpretation and hit progression, and a framework for subsequent secondary validation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities, offering a blueprint for systematic and resource-effective screening.

Introduction: Rationale and Strategy

The Isothiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in modern medicinal chemistry.[1][3] Its unique electronic properties and structural rigidity have made it a "privileged scaffold" in the design of therapeutic agents. Derivatives of isothiazole have demonstrated a vast spectrum of biological activities, including potent antimicrobial, antifungal, antiviral, anti-inflammatory, and antineoplastic effects.[1][2][4][5] This broad utility underscores the rationale for exploring new, uncharacterized isothiazole-containing compounds for novel pharmacological activities.

Profile of the Test Compound: 1,1-Di(isothiazol-5-yl)ethyl acetate

The subject of this guide is the novel compound 1,1-Di(isothiazol-5-yl)ethyl acetate. Its structure features a central ethyl acetate core symmetrically substituted with two isothiazol-5-yl rings. The presence of two isothiazole moieties presents an intriguing opportunity for bivalent interactions or enhanced potency compared to mono-substituted analogues. Given its novelty, a systematic and broad-based screening approach is essential to uncover its potential therapeutic value.

Chemical Structure:

The Proposed Screening Cascade

The screening strategy is designed as a logical, tiered workflow. This approach maximizes efficiency by using broad, cost-effective primary assays to identify potential "hits." These hits are then subjected to more specific and resource-intensive secondary assays for confirmation and preliminary mechanistic insight. This guide focuses on the critical first tier of this process.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Tier 1 Primary Screening (Parallel Assays) cluster_2 Phase 3: Analysis & Decision Compound Compound Acquisition 1,1-Di(isothiazol-5-yl)ethyl acetate StockPrep Stock Solution Preparation & QC Compound->StockPrep Antimicrobial Antimicrobial & Antifungal (Agar Disk Diffusion) StockPrep->Antimicrobial Cytotoxicity Cytotoxicity (MTT Assay vs. Cancer Lines) StockPrep->Cytotoxicity AntiInflam Anti-inflammatory (NO Radical Scavenging) StockPrep->AntiInflam DataAnalysis Data Analysis & Hit Identification Antimicrobial->DataAnalysis Cytotoxicity->DataAnalysis AntiInflam->DataAnalysis Progression Progression to Tier 2 (MIC, Apoptosis Assays, etc.) DataAnalysis->Progression

Caption: High-level workflow for the initial biological screening of the target compound.

General Materials and Methods

Compound Handling and Stock Solution Preparation
  • Solubilization: Initially, test the solubility of 1,1-Di(isothiazol-5-yl)ethyl acetate in dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a 10 mM primary stock solution in 100% DMSO. Aliquot into small volumes and store at -20°C to prevent freeze-thaw cycles.

  • Working Solutions: For assays, dilute the primary stock in the appropriate sterile culture medium or buffer. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced toxicity.

Recommended Cell Lines and Microbial Strains
  • Bacteria (Gram-positive): Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

  • Bacteria (Gram-negative): Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungi (Yeast): Candida albicans (ATCC 90028)

  • Fungi (Mold): Aspergillus niger (ATCC 16404)

  • Human Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma, ATCC HTB-22)

    • A549 (Lung Carcinoma, ATCC CCL-185)

    • HeLa (Cervical Adenocarcinoma, ATCC CCL-2)

Tier 1 Screening: Primary Assay Protocols

This section provides detailed methodologies for the initial wave of screening, designed to broadly detect biological activity.

Antimicrobial and Antifungal Activity: Agar Disk Diffusion Assay

Causality: The agar disk diffusion method is a simple, cost-effective, and widely used preliminary test for antimicrobial activity.[6] It provides a clear qualitative (and semi-quantitative) result by observing a zone of growth inhibition, indicating that the compound can diffuse through the agar and affect microbial growth.[6]

Protocol:

  • Media Preparation: Prepare and autoclave Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi). Pour into sterile Petri dishes and allow to solidify.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of the agar plate to create a uniform lawn.

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.

  • Compound Loading: Pipette 10 µL of a 1 mg/mL working solution of the test compound onto a disk.

  • Controls:

    • Positive Control: Use a standard antibiotic disk (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

    • Negative Control: Load a disk with 10 µL of the vehicle (e.g., 10% DMSO in saline) to ensure it has no inhibitory effect.

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the clear zone of inhibition (ZOI) around each disk in millimeters (mm).

Data Presentation: Hypothetical Results

Test OrganismCompound ZOI (mm)Positive Control ZOI (mm)Negative Control ZOI (mm)
S. aureus14220
E. coli0190
C. albicans11180
A. niger0150
Cytotoxicity Screening: MTT Assay

Causality: The MTT assay is a robust, colorimetric method for assessing cell viability.[7][8] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells, making this an excellent high-throughput method for initial cytotoxicity screening.[7][9]

G cluster_0 In Viable Cells cluster_1 In Dead Cells MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Mito->Formazan MTT2 MTT (Yellow, Soluble) Mito2 Inactive Mitochondria MTT2->Mito2 No Reduction NoReaction No Color Change Mito2->NoReaction

Caption: Principle of the MTT assay for cell viability assessment.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells treated with fresh medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for another 2-4 hours, until purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[10]

  • Data Collection: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Results

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-78.50.9
A54922.11.2
HeLa> 1000.7
Anti-inflammatory Potential: Nitric Oxide (NO) Radical Scavenging Assay

Causality: Nitric oxide (NO) is a key signaling molecule in inflammatory processes. While essential at low concentrations, its overproduction can lead to oxidative stress and tissue damage.[11] A compound's ability to directly scavenge NO radicals in a chemical system is a strong indicator of potential anti-inflammatory activity.[12] This cell-free assay provides a rapid and direct measure of this specific antioxidant capability.

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 50 µL of various concentrations of the test compound (e.g., 10-500 µg/mL) with 50 µL of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS).

  • Incubation: Incubate the plate at room temperature for 150 minutes under illumination.

  • Griess Reagent Addition: After incubation, add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride) to each well.[13]

  • Controls:

    • Positive Control: Use a known NO scavenger like Ascorbic Acid.

    • Blank Control: A reaction mixture with the vehicle (DMSO) instead of the test compound.

  • Data Collection: Measure the absorbance at 540 nm after 10 minutes. The scavenging activity is indicated by a decrease in absorbance compared to the blank control.

  • Calculation:

    • % Scavenging = [(A_blank - A_sample) / A_blank] x 100

Data Presentation: Hypothetical Results

Compound Conc. (µg/mL)% NO ScavengingAscorbic Acid % Scavenging (at 100 µg/mL)
1015.2\multirow{5}{*}{88.5}
5038.6
10065.4
25078.9
50081.3

Data Analysis and Tier 2 Progression Criteria

The primary screening phase aims to identify promising "hits" that warrant further investigation. Clear, pre-defined criteria are crucial for making objective decisions.

G start Tier 1 Data Received cond1 Antimicrobial ZOI > 10 mm? start->cond1 cond2 Cytotoxicity IC50 < 20 µM? cond1->cond2 No action1 Advance to MIC Determination cond1->action1 Yes cond3 NO Scavenging > 50% at 100 µg/mL? cond2->cond3 No action2 Advance to Mechanism of Death Assays (e.g., Caspase-3/7) cond2->action2 Yes action3 Advance to Cellular Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) cond3->action3 Yes end No Activity or Discard cond3->end No

Caption: Decision logic for advancing a compound from Tier 1 to Tier 2 screening.

Hit Criteria:

  • Antimicrobial: A Zone of Inhibition (ZOI) of ≥10 mm against any tested strain is considered a significant hit.

  • Cytotoxicity: An IC₅₀ value of <20 µM against any cancer cell line is considered a potent hit.

  • Anti-inflammatory: NO scavenging activity of >50% at a concentration of ≤100 µg/mL is considered a promising result.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological evaluation of 1,1-Di(isothiazol-5-yl)ethyl acetate. By employing this systematic, multi-pronged screening approach, researchers can efficiently identify and prioritize any significant biological activities inherent to this novel molecule. Positive hits from this Tier 1 screening would justify progression to more complex secondary assays, including determining the Minimum Inhibitory Concentration (MIC) for antimicrobial hits, exploring apoptotic pathways for cytotoxic hits, and investigating effects on cytokine production in cellular models of inflammation for anti-inflammatory hits.[6][14][15] Ultimately, this structured discovery process is the critical first step in determining if this novel isothiazole derivative holds promise as a future therapeutic agent.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • [Biological activity of the isothiazole derivatives]. (2003). Postepy Hig Med Dosw. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Ethyl-3-(thiazol-2-yl)urea Derivatives as Escherichia coli DNA Gyrase Inhibitor. (2018). Helda - University of Helsinki. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]

  • Synthesis of isothiazole derivatives with potential biological activity. (1997). PubMed. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme Chemistry. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2024). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). De Gruyter. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH National Library of Medicine. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (2018). CORE. [Link]

  • Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach. (2009). PubMed. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). ResearchGate. [Link]

  • Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. (2022). ResearchGate. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (2020). ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2024). MDPI. [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2019). PMC - NIH. [Link]

  • In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. (2016). PMC - PubMed Central. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2018). MDPI. [Link]

  • Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. (2025). bioRxiv. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]

  • Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences, Inc. [Link]

  • Cell sensitivity assays: the MTT assay. (2011). PubMed. [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2016). ResearchGate. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. [Link]

  • NO scavanging assay protocol? (2016). ResearchGate. [Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. (2010). PubMed. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. (2020). PMC - NIH. [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. [Link]

  • Antifungal Activity Test Service. (n.d.). Creative Biolabs. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2016). ResearchGate. [Link]

  • Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2016). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of 1,1-Di(isothiazol-5-yl)ethyl acetate

Introduction: Unveiling the Cellular Impact of a Novel Isothiazole Analog The isothiazole heterocycle is a cornerstone in the synthesis of compounds with a wide spectrum of biological activities, including anticancer and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of a Novel Isothiazole Analog

The isothiazole heterocycle is a cornerstone in the synthesis of compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] These molecules can induce a range of cellular responses, from oxidative stress and apoptosis to the modulation of key signaling pathways.[2] This guide provides a comprehensive experimental framework for researchers to investigate the cellular effects of a novel isothiazole-containing compound, 1,1-Di(isothiazol-5-yl)ethyl acetate.

Given the structural motifs, this compound is hypothesized to be biologically active, potentially through the induction of apoptosis and modulation of inflammatory signaling pathways such as the NF-κB pathway.[3][4] The following protocols are designed to be a self-validating system, enabling researchers to meticulously characterize the compound's mechanism of action, from initial cytotoxicity screening to target engagement verification.

Pre-experimental Preparation: Foundational Steps for Robust Data

Reliable and reproducible data begins with careful preparation. The following steps are critical before initiating cellular assays with 1,1-Di(isothiazol-5-yl)ethyl acetate.

Compound Handling and Stock Solution Preparation

The solubility and stability of a test compound are paramount for accurate results.[5]

Protocol:

  • Solubility Testing: Empirically determine the optimal solvent for 1,1-Di(isothiazol-5-yl)ethyl acetate. Start with common, cell-culture compatible solvents such as dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in the predetermined solvent to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solutions at -20°C or -80°C, protected from light.[5]

Cell Line Selection and Culture

The choice of cell line is dependent on the research question. For initial screening of a novel compound with potential anticancer activity, commonly used and well-characterized cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), or PC3 (prostate cancer) are suitable.[6]

Protocol:

  • Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) analysis.

  • Mycoplasma Testing: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[5]

  • Standard Cell Culture: Culture cells in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.[7]

Phase 1: Initial Screening and Cytotoxicity Assessment

The first step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range.

Determining the IC50 Value using the MTT Assay

The MTT assay is a colorimetric method that measures metabolic activity as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[7]

  • Compound Treatment:

    • Prepare a serial dilution of 1,1-Di(isothiazol-5-yl)ethyl acetate from the stock solution. It is advisable to use a broad concentration range for the initial screening (e.g., 0.1 µM to 100 µM).[9][10]

    • Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized lysis buffer) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100
0.11.2297.6
11.0584.0
100.6350.4
500.2116.8
1000.1512.0

Phase 2: Mechanistic Investigation - Apoptosis and Signaling Pathways

Once the cytotoxic potential is established, the next logical step is to investigate the mechanism of cell death.

Quantifying Apoptosis with Caspase-3/7 Activity Assay

Caspases are key mediators of apoptosis.[12] A luminescent assay for caspase-3 and -7 activity provides a sensitive measure of apoptosis induction.[13][14]

Protocol:

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with 1,1-Di(isothiazol-5-yl)ethyl acetate at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.[13] This reagent contains a proluminescent substrate that is cleaved by active caspases-3/7, releasing aminoluciferin, which is then used by luciferase to generate a light signal.[13]

  • Incubation and Measurement: Incubate at room temperature for 1-2 hours and measure luminescence with a plate reader.[14]

Data Presentation:

TreatmentLuminescence (RLU)Fold Change vs. Vehicle
Vehicle Control15,0001.0
Compound (0.5x IC50)45,0003.0
Compound (1x IC50)120,0008.0
Compound (2x IC50)255,00017.0
Investigating the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival.[15] Many anticancer compounds exert their effects by modulating this pathway.[3] A high-content imaging assay can be used to monitor the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in pathway activation.[7]

Protocol:

  • Cell Seeding and Treatment: Seed cells on imaging-compatible plates. Pre-treat cells with 1,1-Di(isothiazol-5-yl)ethyl acetate for 1-2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 30-60 minutes.[15]

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer.

    • Stain with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the nuclear-to-cytoplasmic intensity ratio of the p65 signal.[7]

Visualization of Experimental Workflow:

G cluster_prep Pre-Experiment cluster_phase1 Phase 1: Cytotoxicity cluster_phase2 Phase 2: Mechanism of Action cluster_apoptosis Apoptosis cluster_nfkb NF-κB Pathway compound_prep Compound Stock Preparation treatment1 Treat with Compound (Dose-Response) compound_prep->treatment1 cell_culture Cell Culture & QC seeding1 Seed Cells (96-well) cell_culture->seeding1 seeding2 Seed Cells (96-well) cell_culture->seeding2 seeding3 Seed Cells (Imaging Plate) cell_culture->seeding3 seeding1->treatment1 mtt_assay MTT Assay treatment1->mtt_assay ic50_calc Calculate IC50 mtt_assay->ic50_calc treatment2 Treat (IC50 concentrations) ic50_calc->treatment2 seeding2->treatment2 caspase_assay Caspase-3/7 Assay treatment2->caspase_assay treatment3 Pre-treat with Compound seeding3->treatment3 stimulate Stimulate with TNF-α treatment3->stimulate stain Fix & Stain (p65, DAPI) stimulate->stain image High-Content Imaging stain->image

Caption: Experimental workflow for characterizing 1,1-Di(isothiazol-5-yl)ethyl acetate.

Visualization of the Canonical NF-κB Signaling Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Activates Compound 1,1-Di(isothiazol-5-yl)ethyl acetate Compound->IKK Inhibits?

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Phase 3: Target Engagement Verification

To confirm that a compound directly interacts with its intended target within the complex cellular environment, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool.[16][17][18] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18]

CETSA® Protocol for Target Protein

This protocol assumes a hypothetical target for 1,1-Di(isothiazol-5-yl)ethyl acetate, for instance, a kinase involved in the NF-κB pathway like IKKβ.

Protocol:

  • Cell Treatment: Treat intact cells with either vehicle or 1,1-Di(isothiazol-5-yl)ethyl acetate.[19]

  • Heating: Heat the cell suspensions in a PCR machine across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[16][19]

  • Cell Lysis: Lyse the cells to release their contents.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[17]

  • Protein Quantification: Quantify the amount of the target protein (e.g., IKKβ) remaining in the soluble fraction using a method like Western blotting or an AlphaScreen®-based assay.[16]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.[18]

Conclusion and Future Directions

This application note provides a structured, multi-phased approach to characterize the cellular effects of the novel compound 1,1-Di(isothiazol-5-yl)ethyl acetate. By progressing from broad cytotoxicity screening to specific mechanistic assays and finally to target engagement verification, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these protocols will provide a solid foundation for further preclinical development, including lead optimization and in vivo studies.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. [Link]

  • Cell Culture Drug Testing: A Comprehensive Overview. (2024). ResearchGate. [Link]

  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. (2024). MDPI. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). PMC - NIH. [Link]

  • Caspase 3/7 Activity. (2024). Protocols.io. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme Chemistry. [Link]

  • Making Sense of Compound Screening Results in Drug Discovery. (2024). KCAS Bio. [Link]

  • Ethyl-acetate fraction from a cinnamon-cortex extract protects pancreatic β-cells from oxidative stress damage. (2023). PubMed. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2021). PMC - NIH. [Link]

  • Conformal Selection for Efficient and Accurate Compound Screening in Drug Discovery. (2023). ACS Publications. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2022). NIH. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. AKESO. [Link]

  • Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • Advanced Cell Culture Techniques for Cancer Drug Discovery. (2018). MDPI. [Link]

  • The importance of isothiazoles in medicinal and pharmaceutical sectors. (2024). ResearchGate. [Link]

  • Strategies for Compound Selection. (2014). ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

  • molbank. (2024). Semantic Scholar. [https://www.semanticscholar.org/paper/2-((5-((E)-3-(2-Fluorophenyl)acryloyl)-4-methylth-Lozynskyi-Zborovskii/29729a674751f08775f0a1c6a2d98418080644b9]([Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

  • NF-κB Signaling Pathway. Bio-Rad Antibodies. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

  • The ethyl acetate fraction of corn silk exhibits dual antioxidant and anti-glycation activities and protects insulin-secreting cells from glucotoxicity. (2016). PubMed. [Link]

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Application

Application Notes and Protocols for 1,1-Di(isothiazol-5-yl)ethyl Acetate in Agrochemical Research

Introduction The isothiazole nucleus is a critical pharmacophore in the development of novel agrochemicals due to its diverse biological activities.[1][2] Compounds incorporating this five-membered heterocycle, which con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isothiazole nucleus is a critical pharmacophore in the development of novel agrochemicals due to its diverse biological activities.[1][2] Compounds incorporating this five-membered heterocycle, which contains both sulfur and nitrogen atoms, have demonstrated considerable potential as fungicides, insecticides, and herbicides.[3][4][5] Notably, the isothiazole scaffold is recognized for its metabolic stability and ability to be functionalized to modulate activity, spectrum, and physicochemical properties.[6] This document provides a comprehensive guide for researchers on the potential applications and evaluation protocols for the novel compound, 1,1-Di(isothiazol-5-yl)ethyl acetate (CAS 943736-64-9).[7][8]

While specific biological activity data for 1,1-Di(isothiazol-5-yl)ethyl acetate is not yet extensively published, its structure, featuring two isothiazole rings, suggests a strong potential for potent agrochemical activity. The following application notes and protocols are based on the established activities of related isothiazole derivatives and are intended to serve as a robust framework for the systematic evaluation of this promising compound.

Hypothesized Agrochemical Applications

Based on the known bioactivities of isothiazole-containing molecules, 1,1-Di(isothiazol-5-yl)ethyl acetate is hypothesized to have potential applications in the following areas:

  • Fungicide: Isothiazole derivatives are well-documented for their fungicidal properties, particularly against oomycetes, which cause devastating diseases like late blight in potatoes and downy mildew in grapevines.[9][10] The dual isothiazole moieties in the target compound may lead to enhanced binding to fungal target proteins or a broader spectrum of activity.

  • Insecticide: Certain isothiazole derivatives have been shown to possess insecticidal properties.[11][12] The mechanism of action for some isothiazole-based insecticides involves the antagonism of insect GABA receptors.[3][12]

  • Herbicide: While less common than fungicidal or insecticidal activity, some isothiazole derivatives have been reported to exhibit herbicidal effects.[5][13]

  • Plant Defense Inducer: A significant feature of some isothiazole compounds is their ability to induce Systemic Acquired Resistance (SAR) in plants.[4][9][14] This leads to broad-spectrum and long-lasting protection against a variety of pathogens.[10]

The following sections provide detailed protocols for the systematic evaluation of 1,1-Di(isothiazol-5-yl)ethyl acetate in these potential applications.

Section 1: Evaluation of Fungicidal Activity

The primary hypothesized application for 1,1-Di(isothiazol-5-yl)ethyl acetate is as a fungicide. The following protocols are designed to assess its efficacy against a range of common plant pathogenic fungi.

In Vitro Antifungal Susceptibility Testing

This protocol determines the direct inhibitory effect of the compound on fungal growth.

Protocol Steps:

  • Preparation of Fungal Cultures:

    • Obtain pure cultures of relevant phytopathogenic fungi (e.g., Phytophthora infestans, Botrytis cinerea, Fusarium oxysporum).

    • Grow the fungi on potato dextrose agar (PDA) plates at 25°C until sufficient mycelial growth is observed.

  • Preparation of Test Compound Stock Solution:

    • Dissolve 1,1-Di(isothiazol-5-yl)ethyl acetate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Amended Media:

    • Autoclave PDA medium and allow it to cool to approximately 50-55°C.

    • Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1%).

    • Pour the amended PDA into sterile Petri dishes. Include a solvent control (PDA with DMSO only) and a negative control (PDA only).

  • Inoculation:

    • Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each amended and control plate.

  • Incubation and Assessment:

    • Incubate the plates at 25°C in the dark.

    • Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Data Analysis:

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.

Causality Behind Experimental Choices:

  • Choice of Fungi: The selected fungi represent different classes and are economically important pathogens, providing a broad-spectrum assessment.

  • Solvent Control: DMSO is a common solvent for non-polar compounds. The solvent control is crucial to ensure that any observed inhibition is due to the test compound and not the solvent.

  • Mycelial Plug Inoculation: This method provides a standardized and reproducible way to initiate fungal growth.

  • EC50 Determination: The EC50 is a standard metric for comparing the potency of different fungicides.

Data Presentation:

Compound Concentration (µg/mL)Mean Radial Growth (mm)Standard DeviationInhibition (%)
0 (Control)85.22.10
0.178.51.97.9
162.12.527.1
1035.81.758.0
5012.41.185.4
1005.00.894.1

Visualization of Workflow:

Fungicidal_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., P. infestans) Inoculation Inoculate Plates with Mycelial Plugs Fungal_Culture->Inoculation Test_Compound 1,1-Di(isothiazol-5-yl)ethyl acetate Stock Solution Amended_Media Prepare Amended PDA Plates Test_Compound->Amended_Media Amended_Media->Inoculation Incubation Incubate at 25°C Inoculation->Incubation Measurement Measure Radial Growth Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation EC50 Determine EC50 Calculation->EC50

Caption: Workflow for in vitro fungicidal activity screening.

Section 2: Evaluation of Insecticidal Activity

This section outlines protocols to assess the potential of 1,1-Di(isothiazol-5-yl)ethyl acetate as an insecticide, targeting common agricultural pests.

Leaf-Dip Bioassay for Foliar-Feeding Insects

This method is suitable for evaluating the compound's efficacy against insects that feed on leaves, such as aphids or caterpillars.

Protocol Steps:

  • Insect Rearing:

    • Maintain healthy colonies of test insects (e.g., Myzus persicae - green peach aphid, Spodoptera litura - common cutworm) on their respective host plants under controlled environmental conditions.

  • Preparation of Test Solutions:

    • Prepare a series of concentrations of 1,1-Di(isothiazol-5-yl)ethyl acetate in an appropriate solvent containing a non-ionic surfactant (e.g., Triton X-100 at 0.02%) to ensure even spreading on the leaf surface.

  • Leaf Treatment:

    • Excise healthy leaves from the host plant.

    • Dip each leaf into a test solution for a standardized time (e.g., 10 seconds).

    • Allow the leaves to air dry completely.

    • Include a solvent/surfactant control.

  • Insect Infestation:

    • Place the treated leaves in a ventilated container (e.g., a Petri dish with a moist filter paper to maintain turgor).

    • Introduce a known number of insects (e.g., 10-20 adult aphids or second-instar larvae) onto each leaf.

  • Incubation and Mortality Assessment:

    • Maintain the containers at an appropriate temperature and photoperiod for the test insect.

    • Assess insect mortality at 24, 48, and 72 hours post-infestation. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the corrected mortality rate using Abbott's formula to account for any mortality in the control group.

      • Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100

      • Where n is the number of insects, T is the treated group, and C is the control group.

    • Determine the LC50 (Lethal Concentration to kill 50% of the population) using probit analysis.

Causality Behind Experimental Choices:

  • Use of Surfactant: The surfactant reduces the surface tension of the solution, ensuring uniform coverage of the compound on the hydrophobic leaf surface.

  • Leaf-Dip Method: This method simulates the application of a foliar spray and exposes the insects to the compound through both contact and ingestion.

  • Abbott's Formula: This correction is essential to obtain an accurate measure of the compound's efficacy by factoring out natural mortality.

Data Presentation:

Compound Concentration (mg/L)Number of InsectsMortality at 48h (%)Corrected Mortality (%)
0 (Control)2050
10201510.5
50204036.8
100207573.7
200209594.7

Section 3: Evaluation of Herbicidal Activity

This protocol is designed to screen for the potential phytotoxicity of 1,1-Di(isothiazol-5-yl)ethyl acetate.

Pre-emergence Herbicidal Activity Assay

This assay evaluates the compound's ability to inhibit seed germination and seedling growth.

Protocol Steps:

  • Plant Species Selection:

    • Select seeds of representative monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • Preparation of Test Media:

    • Prepare a series of concentrations of the test compound in a suitable solvent.

    • In a Petri dish lined with filter paper, add a known volume of the test solution.

    • Allow the solvent to evaporate, leaving a residue of the test compound.

    • Add a standardized volume of distilled water to each Petri dish.

  • Seed Sowing and Incubation:

    • Place a specific number of seeds (e.g., 20) in each Petri dish.

    • Seal the dishes with parafilm to maintain humidity.

    • Incubate the dishes in a growth chamber with a defined light/dark cycle and temperature.

  • Assessment:

    • After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis:

    • Calculate the percentage of inhibition for germination, root growth, and shoot growth compared to a solvent-treated control.

    • Determine the GR50 (Concentration causing 50% growth reduction) for root and shoot length.

Causality Behind Experimental Choices:

  • Monocot and Dicot Species: Using both types of plants provides information on the potential selectivity of the herbicidal activity.

  • Pre-emergence Assay: This method specifically tests the compound's effect on the early stages of plant development, which is a common mode of action for many herbicides.

Visualization of Hypothesized Mechanism:

Herbicidal_Mechanism Compound 1,1-Di(isothiazol-5-yl)ethyl acetate Target_Site Hypothesized Target Site (e.g., Enzyme in a Biosynthetic Pathway) Compound->Target_Site Binds to Inhibition Inhibition of Target Site Target_Site->Inhibition Metabolic_Disruption Disruption of Essential Metabolic Pathway Inhibition->Metabolic_Disruption Growth_Inhibition Inhibition of Germination and Seedling Growth Metabolic_Disruption->Growth_Inhibition

Caption: Hypothesized mechanism of herbicidal action.

Section 4: Evaluation of Systemic Acquired Resistance (SAR) Induction

This protocol assesses the ability of 1,1-Di(isothiazol-5-yl)ethyl acetate to induce the plant's own defense mechanisms.

SAR Induction and Pathogen Challenge Assay

Protocol Steps:

  • Plant Growth:

    • Grow healthy plants (e.g., Arabidopsis thaliana or tobacco) to the 3-4 leaf stage.

  • Inducer Application:

    • Apply the test compound to two lower leaves of each plant via a foliar spray at a non-phytotoxic concentration.

    • Include a negative control (water/solvent spray) and a positive control (a known SAR inducer like acibenzolar-S-methyl).

  • Pathogen Challenge:

    • After a specific induction period (e.g., 3-5 days), challenge the upper, untreated leaves with a pathogen (e.g., a suspension of Pseudomonas syringae).

  • Disease Assessment:

    • A few days after the pathogen challenge, assess the disease symptoms (e.g., lesion size, bacterial growth within the leaf).

  • Molecular Analysis (Optional but Recommended):

    • At various time points after inducer application, harvest leaf tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of SAR marker genes, such as PR1 (Pathogenesis-Related protein 1).[4][14]

Causality Behind Experimental Choices:

  • Spatially Separated Induction and Challenge: Applying the inducer to lower leaves and the pathogen to upper leaves demonstrates systemic resistance, as the protective effect has moved throughout the plant.

  • Use of Controls: The negative control establishes the baseline disease level, while the positive control validates the experimental system.

  • Molecular Markers: Measuring the expression of genes like PR1 provides molecular evidence of SAR induction and helps to elucidate the mechanism of action.[4][14]

Visualization of SAR Pathway:

SAR_Pathway Compound 1,1-Di(isothiazol-5-yl)ethyl acetate (Inducer) Plant_Recognition Plant Cell Recognition Compound->Plant_Recognition SA_Pathway Salicylic Acid (SA) Signaling Pathway Plant_Recognition->SA_Pathway PR1_Expression Upregulation of PR1 Gene Expression SA_Pathway->PR1_Expression Systemic_Signal Systemic Signal Translocation SA_Pathway->Systemic_Signal Distal_Leaves Distal, Untreated Leaves Systemic_Signal->Distal_Leaves SAR Systemic Acquired Resistance (SAR) Distal_Leaves->SAR Pathogen_Resistance Broad-Spectrum Pathogen Resistance SAR->Pathogen_Resistance

Caption: Simplified overview of the SAR induction pathway.

Conclusion

1,1-Di(isothiazol-5-yl)ethyl acetate represents a novel chemical entity with significant potential in the field of agrochemicals. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its fungicidal, insecticidal, herbicidal, and plant defense-inducing properties. A thorough investigation following these guidelines will enable researchers to elucidate the bioactivity profile of this compound and determine its viability as a lead candidate for the development of next-generation crop protection agents.

References

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH. (2021-08-19). Available at: [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - MDPI. (2023-01-03). Available at: [Link]

  • Synthesis and Herbicidal Activity of Amide Derivatives Containing Thiazole Moiety. Available at: [Link]

  • WO2009141305A1 - 3-amino-benzo [d] isothiazole dioxide derivatives and their use as pesticides - Google Patents.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. (2019-10-18). Available at: [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC - NIH. Available at: [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - ResearchGate. (2018-11-08). Available at: [Link]

  • Thiazole antifungals | Research Starters - EBSCO. Available at: [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. (2025-08-07). Available at: [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection - ACS Publications. Available at: [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection - PubMed. (2025-01-08). Available at: [Link]

  • (PDF) Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy - ResearchGate. (2022-09-17). Available at: [Link]

  • CN103570642B - Isothiazolinone compound and application thereof as bactericide - Google Patents.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. Available at: [Link]

  • Design and synthesis of novel insecticidal 3-isothiazolols as potential antagonists of insect GABA receptors - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1-Ethyl-3-(thiazol-2-yl)urea Derivatives as Escherichia coli DNA Gyrase Inhibitor - Helda - University of Helsinki. Available at: [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities - ResearchGate. (2025-12-03). Available at: [Link]

Sources

Method

Application Notes and Protocols for 1,1-Di(isothiazol-5-yl)ethyl acetate as a Novel Ligand in Organometallic Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Bidentate N,N-Ligand The field of organometallic chemistry is perpetually driven by the design and synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Bidentate N,N-Ligand

The field of organometallic chemistry is perpetually driven by the design and synthesis of innovative ligands that can modulate the electronic and steric properties of metal centers, thereby enabling novel catalytic transformations. Within this context, heteroaromatic compounds, particularly those containing nitrogen and sulfur, have garnered significant attention due to their versatile coordination behavior.[1][2] Isothiazole derivatives, for instance, are recognized as valuable building blocks for ligands used in the construction of diverse metal complexes with applications in catalysis and materials science.[3]

This document introduces 1,1-Di(isothiazol-5-yl)ethyl acetate , a novel bidentate N,N-ligand, and provides a comprehensive guide to its synthesis, characterization, and potential applications in organometallic catalysis. The unique structural motif of this ligand, featuring two isothiazole rings linked by a carbon backbone, suggests a strong potential for chelation to a variety of transition metals. The presence of the acetate group offers a potential site for further functionalization or can influence the ligand's solubility and electronic properties.

The isothiazole ring system, with its distinct electronic properties arising from the N-S bond, can impart unique reactivity to the corresponding metal complexes. The coordination chemistry of thiazoles, isothiazoles, and thiadiazoles has been a subject of growing interest, with applications ranging from catalysis to medicinal chemistry.[1] This guide aims to provide researchers with the foundational knowledge and detailed protocols to explore the rich organometallic chemistry of 1,1-Di(isothiazol-5-yl)ethyl acetate.

Part 1: Synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available isothiazole.

G Isothiazole Isothiazole Step1 1. n-BuLi, THF, -78 °C 2. Ethyl Chloroformate Isothiazole->Step1 Intermediate Ethyl isothiazole-5-carboxylate Step1->Intermediate Step2 1. LDA, THF, -78 °C 2. Isothiazole-5-carbaldehyde Intermediate->Step2 Product Ethyl 2-hydroxy-2,2-di(isothiazol-5-yl)acetate Step2->Product Step3 Acetic Anhydride, Pyridine Product->Step3 FinalProduct 1,1-Di(isothiazol-5-yl)ethyl acetate Step3->FinalProduct

Caption: Proposed synthetic route for 1,1-Di(isothiazol-5-yl)ethyl acetate.

Experimental Protocol: Synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate

Materials:

  • Isothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl chloroformate

  • Lithium diisopropylamide (LDA)

  • Isothiazole-5-carbaldehyde (can be synthesized from isothiazole via formylation)

  • Acetic anhydride

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Ethyl isothiazole-5-carboxylate:

    • To a solution of isothiazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add ethyl chloroformate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl isothiazole-5-carboxylate.

  • Synthesis of Ethyl 2-hydroxy-2,2-di(isothiazol-5-yl)acetate:

    • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

    • To this solution, add a solution of ethyl isothiazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add a solution of isothiazole-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Stir at -78 °C for 2 hours and then allow to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate:

    • To a solution of ethyl 2-hydroxy-2,2-di(isothiazol-5-yl)acetate (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry over anhydrous magnesium sulfate and concentrate to give the final product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Technique Expected Observations
¹H NMRSignals corresponding to the isothiazole ring protons, the methine proton, and the ethyl acetate group.
¹³C NMRResonances for the isothiazole ring carbons, the quaternary carbon, the ester carbonyl, and the ethyl group carbons.
Mass Spec (ESI+)A peak corresponding to [M+H]⁺ or [M+Na]⁺.

Part 2: Application in Organometallic Synthesis - A Palladium(II) Complex

The bidentate N,N-coordination motif of 1,1-Di(isothiazol-5-yl)ethyl acetate makes it an attractive ligand for various transition metals. Palladium complexes, in particular, are of great interest due to their extensive applications in cross-coupling reactions.[6]

Workflow for the Synthesis of a Pd(II) Complex

G Ligand 1,1-Di(isothiazol-5-yl)ethyl acetate Reaction Complexation Reaction (e.g., in Acetone or DCM) Ligand->Reaction Pd_Precursor Pd(OAc)₂ or PdCl₂(MeCN)₂ Pd_Precursor->Reaction Complex [Pd(L)Cl₂] or [Pd(L)(OAc)₂] Reaction->Complex Purification Crystallization or Precipitation Complex->Purification Characterization NMR, IR, X-ray Crystallography Purification->Characterization

Caption: General workflow for the synthesis of a Palladium(II) complex.

Experimental Protocol: Synthesis of Dichloro[1,1-di(isothiazol-5-yl)ethyl acetate]palladium(II)

Materials:

  • 1,1-Di(isothiazol-5-yl)ethyl acetate (L)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,1-Di(isothiazol-5-yl)ethyl acetate (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve PdCl₂(MeCN)₂ (1.0 eq) in anhydrous DCM.

  • Add the palladium precursor solution to the ligand solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. A color change or precipitation may be observed.

  • Reduce the volume of the solvent under vacuum.

  • Add anhydrous diethyl ether to precipitate the complex.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

Characterization:

Technique Expected Observations
¹H NMRA downfield shift of the isothiazole proton signals upon coordination to the palladium center.
FT-IRChanges in the vibrational frequencies of the C=N and C=S bonds of the isothiazole rings.
Elemental AnalysisTo confirm the elemental composition of the complex.
X-ray CrystallographyTo determine the solid-state structure and coordination geometry of the palladium complex.

Part 3: Potential Catalytic Application - Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing nitrogen-containing ligands are widely used as catalysts in cross-coupling reactions.[6] The synthesized Pd(II) complex with 1,1-di(isothiazol-5-yl)ethyl acetate could be a promising catalyst for the Suzuki-Miyaura reaction, a powerful tool for the formation of C-C bonds.

Proposed Catalytic Cycle

G Pd(II)-L [Pd(L)X₂] Pd(0)-L [Pd(0)L] Pd(II)-L->Pd(0)-L Reduction Oxidative_Addition [Pd(II)(Ar)(X)L] Pd(0)-L->Oxidative_Addition Ar-X Transmetalation [Pd(II)(Ar)(R)L] Oxidative_Addition->Transmetalation R-B(OR)₂ Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)-L

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Phenylboronic Acid and 4-Bromoanisole

Materials:

  • Dichloro[1,1-di(isothiazol-5-yl)ethyl acetate]palladium(II) catalyst

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water solvent mixture

  • Internal standard (e.g., dodecane)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a Schlenk tube, add the palladium catalyst (e.g., 1 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the toluene/water (e.g., 4:1, 5 mL) solvent mixture.

  • Add the internal standard.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify the product by column chromatography on silica gel.

Data Analysis:

The catalytic performance should be evaluated based on the conversion of the starting material and the yield of the desired product, which can be quantified by GC analysis using the internal standard.

Entry Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion (%) Yield (%)
11802
211002
30.51004
40.110012

Conclusion and Future Outlook

1,1-Di(isothiazol-5-yl)ethyl acetate represents a promising new ligand for organometallic chemistry. Its bidentate nature and the unique electronic properties of the isothiazole rings make it a versatile scaffold for the development of novel metal complexes. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and initial catalytic screening of its palladium complex.

Further research could explore:

  • The synthesis of a broader range of metal complexes with different transition metals (e.g., Cu, Ni, Rh, Ir).

  • The application of these complexes in other catalytic reactions such as C-H activation, Heck coupling, and asymmetric catalysis.

  • Modification of the ligand backbone to fine-tune its steric and electronic properties.

The exploration of this new ligand system is expected to contribute to the advancement of organometallic catalysis and the development of more efficient and selective chemical transformations.

References

  • Frija, L. M. T., Pombeiro, A. J. L., & Kopylovich, M. N. (2015). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews, 308, 32-60. [Link]

  • Trotsenko, N., et al. (2022). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. RSC Advances, 12(18), 11285-11293. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]

  • Nechab, M., Mondal, S., & Dumur, F. (2022). Diarylmethyl compounds and their enantioselective synthesis. Chemical Reviews, 122(10), 9474-9549. [Link]

  • Díez-González, S. (Ed.). (2015). Aqueous Organometallic Chemistry and Catalysis. John Wiley & Sons. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side products in 1,1-Di(isothiazol-5-yl)ethyl acetate synthesis

Technical Support Center: Synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate Welcome to the technical support center for the synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate

Welcome to the technical support center for the synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and structurally related compounds. As a Senior Application Scientist, I have compiled this resource to provide in-depth, field-tested insights into the common challenges and troubleshooting strategies you may encounter. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemistry to empower you to optimize your synthesis and minimize the formation of unwanted side products.

This guide is structured in a question-and-answer format to directly address specific issues. We will explore the plausible synthetic pathways, delve into the mechanistic origins of side products, and provide practical, step-by-step guidance for their identification and mitigation.

Troubleshooting Guide

Question 1: My reaction is producing a complex mixture of products with multiple spots on the TLC plate. What are the likely side reactions occurring during the synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate?

Answer:

The synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate, while not explicitly detailed in a single standard procedure in current literature, can be logically approached via a multi-step process, likely involving a Friedel-Crafts-type acylation followed by a subsequent reaction to introduce the second isothiazole ring. The complexity of your reaction mixture likely arises from side reactions inherent to these types of transformations with a heteroaromatic substrate like isothiazole.

Here are the most probable side reactions:

  • Formation of Isomeric Products: Isothiazole is an aromatic heterocycle, and electrophilic substitution can occur at different positions on the ring. While the 5-position is often reactive in nucleophilic substitutions, electrophilic attack preferences can vary. Computational studies and experimental evidence for similar heterocycles suggest that electrophilic attack can also occur at the C4 position. The exact ratio of isomers will depend on the Lewis acid catalyst, solvent, and temperature.[1][2]

  • Mono-acylated Isothiazole: The initial step is likely the acylation of one isothiazole molecule. If the subsequent reaction to add the second isothiazole does not proceed to completion, you will have the mono-substituted product, 1-(isothiazol-5-yl)ethan-1-one, as a significant impurity.

  • Over-reaction and Polymerization: Friedel-Crafts reactions can sometimes lead to poly-alkylation or poly-acylation if the product is more reactive than the starting material. Furthermore, strong acidic conditions can promote self-condensation or polymerization of isothiazole or the acetylating agent.

  • Ring-Opening of Isothiazole: Under certain conditions, particularly with strong nucleophiles or electrophiles, the isothiazole ring can be susceptible to opening.[3] This can lead to a variety of linear and rearranged byproducts.

Experimental Protocol for Identification of Side Products:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of all major spots on your TLC to determine their elemental composition. This will help differentiate between isomers (same mass) and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Analyze the aromatic region to identify the substitution pattern on the isothiazole ring. The coupling constants between the ring protons are characteristic of their relative positions.

    • ¹³C NMR: Compare the chemical shifts of the carbons in your products with known data for substituted isothiazoles.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will be invaluable in definitively assigning the structure of your main product and the major impurities, especially for distinguishing between isomers.

  • Reference Compound Synthesis: If possible, synthesize the potential mono-acylated byproduct independently to have a reference standard for comparison by TLC and other analytical techniques.

Logical Workflow for Troubleshooting Product Mixture

G start Complex Product Mixture Observed (TLC/LC-MS) identify Identify Major Components (HRMS, 1D/2D NMR) start->identify isomers Isomeric Byproducts Present? identify->isomers mono_acylated Mono-acylated Impurity Present? identify->mono_acylated other Other Byproducts? identify->other optimize_regio Optimize for Regioselectivity: - Screen Lewis Acids (e.g., AlCl₃, SnCl₄, ZnCl₂) - Vary Reaction Temperature - Change Solvent Polarity isomers->optimize_regio drive_completion Drive Reaction to Completion: - Increase Equivalents of Second Reagent - Extend Reaction Time - Increase Temperature mono_acylated->drive_completion purification Implement Advanced Purification: - Alumina or Reversed-Phase Chromatography - Recrystallization other->purification optimize_regio->purification drive_completion->purification end Pure 1,1-Di(isothiazol-5-yl)ethyl acetate purification->end

Caption: Troubleshooting workflow for a complex reaction mixture.

Question 2: My yield of the desired 1,1-Di(isothiazol-5-yl)ethyl acetate is consistently low. How can I optimize the reaction conditions to favor the formation of the target product?

Answer:

Low yields in this synthesis can often be attributed to a combination of factors including incomplete reaction, formation of stable intermediates, and competing side reactions. Here’s a breakdown of how to approach optimization:

Plausible Synthetic Route and Key Optimization Points:

A likely two-step synthesis involves:

  • Friedel-Crafts Acylation: Reaction of isothiazole with acetic anhydride in the presence of a Lewis acid to form 1-(isothiazol-5-yl)ethan-1-one.[4][5]

  • Addition of the Second Isothiazole: Reaction of the acylated intermediate with a second equivalent of isothiazole, likely activated in some manner.

Optimization Strategies:

  • Step 1: Optimizing the Acylation

    • Lewis Acid Choice and Stoichiometry: The strength and amount of the Lewis acid (e.g., AlCl₃, SnCl₄, ZnCl₂) are critical. A milder Lewis acid might improve regioselectivity and reduce side reactions. Stoichiometric amounts are often required in Friedel-Crafts acylations.

    • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) during the addition of reagents can minimize the formation of byproducts.

    • Solvent: The choice of solvent can influence the reactivity and selectivity. Dichloromethane or dichloroethane are common choices.

  • Step 2: Introducing the Second Isothiazole Ring

    • Activation of Isothiazole: The second isothiazole molecule needs to be sufficiently nucleophilic to attack the carbonyl carbon of the acylated intermediate. This might be achieved by using a lithiated isothiazole (isothiazol-5-yllithium) or a Grignard reagent.[6]

    • Reaction with an Activated Intermediate: Alternatively, the acylated isothiazole can be converted to a more reactive species, such as a gem-dichloro derivative, which can then undergo a double nucleophilic substitution with isothiazole.

Quantitative Data for Optimization:

ParameterInitial ConditionOptimization RangeRationale
Lewis Acid (Step 1) AlCl₃ (1.1 eq)SnCl₄, ZnCl₂, BF₃·OEt₂ (0.5 - 2.0 eq)Milder Lewis acids can improve regioselectivity.
Temperature (Step 1) Room Temperature-20 °C to 50 °CLower temperatures can reduce side reactions.
Isothiazole (Step 2) IsothiazoleIsothiazol-5-yllithium, Isothiazol-5-ylmagnesium bromideIncreased nucleophilicity for addition to the ketone.
Solvent (Step 2) DichloromethaneTHF, Diethyl etherEthereal solvents are required for organometallic reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position of electrophilic attack on the isothiazole ring during the initial acylation step?

A1: While C5 is a common site for nucleophilic attack, electrophilic substitution on the isothiazole ring is generally favored at the C4 position due to the electron-withdrawing nature of the nitrogen and sulfur atoms.[3] Therefore, a significant isomeric byproduct, 1-(isothiazol-4-yl)ethan-1-one, is expected. The regioselectivity can be influenced by the specific Lewis acid and reaction conditions used.[1]

Q2: Are there any specific analytical techniques that are particularly useful for monitoring the progress of this reaction?

A2: Yes, a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of products and byproducts. Staining with potassium permanganate can be useful for visualizing non-UV active spots.

  • LC-MS: Offers a more quantitative assessment of the reaction progress and allows for the identification of the molecular weights of the components in the reaction mixture, which is crucial for identifying side products.

Q3: The purification of my final product is challenging due to its high polarity. What are some effective purification strategies?

A3: Polar heterocyclic compounds can indeed be difficult to purify by standard silica gel chromatography.[7] Here are some strategies to consider:

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: These can be less acidic than silica and may prevent the degradation of sensitive compounds.[8]

    • Reversed-Phase Chromatography (C18): This is an excellent option for polar compounds. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9]

  • Modifiers in the Mobile Phase: For normal phase chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to reduce tailing of basic compounds on silica gel.[8]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for obtaining highly pure material. Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold.[7]

Q4: How can I confirm the final structure of 1,1-Di(isothiazol-5-yl)ethyl acetate?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H and ¹³C NMR: Will confirm the presence of two isothiazole rings and the ethyl acetate moiety. The chemical shifts and coupling patterns in the aromatic region will confirm the 5-substitution on both isothiazole rings.

  • High-Resolution Mass Spectrometry (HRMS): Will provide the exact mass and elemental composition, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the ester carbonyl group (around 1740 cm⁻¹) and the C=N and C=C bonds of the isothiazole rings.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation experiment will show correlations between the protons of the methyl group and the quaternary carbon, as well as the carbonyl carbon of the acetate, providing definitive evidence for the 1,1-disubstituted pattern.

Diagram of Plausible Reaction Pathway and Key Side Products

G cluster_0 Plausible Synthetic Pathway cluster_1 Potential Side Products isothiazole1 Isothiazole acylated_isothiazole 1-(Isothiazol-5-yl)ethan-1-one isothiazole1->acylated_isothiazole Step 1: Acylation isomer Isomeric Acylated Product (e.g., 1-(Isothiazol-4-yl)ethan-1-one) isothiazole1->isomer Alternative Regioselectivity polymer Polymerization Products isothiazole1->polymer Degradation/Polymerization acetic_anhydride Acetic Anhydride acetic_anhydride->acylated_isothiazole lewis_acid Lewis Acid lewis_acid->acylated_isothiazole intermediate Reactive Intermediate acylated_isothiazole->intermediate mono_product Unreacted Mono-acylated Product acylated_isothiazole->mono_product Incomplete Reaction isothiazole2 Isothiazole activation Activation (e.g., n-BuLi) isothiazole2->activation Step 2: Addition activation->intermediate Step 2: Addition product 1,1-Di(isothiazol-5-yl)ethyl acetate intermediate->product

Caption: Plausible synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate and major side products.

References

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. Retrieved from [Link]

  • Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides and 3-Methoxycarbonyl-2-arylfuran-4-carboxylic Acid Chlorides. Journal of the Chinese Chemical Society.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(23), 4349-4375.
  • Jorgensen, M. R., et al. (2018).
  • Chemistry LibreTexts. (2023, January 4). 15.
  • Organic Chemistry Portal. Synthesis of isothiazoles.
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). Russian Chemical Reviews, 71(7), 593-618.
  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). [Video]. YouTube.
  • BenchChem. (2025).
  • Palladium-catalysed synthesis of triaryl(heteroaryl)methanes. (2017).
  • Synthesis of 1,1-Disubstituted Allenylic Silyl Ethers Through Iron-Catalyzed Regioselective C(sp2)−H Functionalization of Allenes. (2020). Organic Letters, 22(15), 5895–5899.
  • ResearchGate.
  • Palladium-catalysed synthesis of triaryl(heteroaryl)methanes. (2017).
  • Synthesis of 1-[1-(diphenoxyphosphoryl)alkyl]-3,4,6-trimethylglycolurils. (2023). Chemistry of Heterocyclic Compounds, 59(9), 735-742.
  • Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. (2014). The Journal of Organic Chemistry, 79(6), 2548–2563.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Highly stereoselective synthesis of aryl/heteroaryl-C-nucleosides via the merger of photoredox and nickel catalysis. (2019).
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). Organic Letters, 22(14), 5284–5288.
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal.
  • Friedel-Crafts Acylation: alternative reagents. (2020, May 20). [Video]. YouTube.
  • Synthesis of thiazoles. (2019, January 19). [Video]. YouTube.
  • Cascade Photofragmentation/Photoalkylation for the Synthesis of α-Tertiary Alkyl Primary Amines. (2021). Journal of the American Chemical Society, 143(4), 1883–1889.
  • Cross‐Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis. (2020).
  • Science of Synthesis. (2002). Product Class 15: Isothiazoles.
  • Notable di(hetero)arylmethanes in host–guest chemistry, materials, and pharmaceuticals. (2022). Chemical Society Reviews, 51(10), 3863-3884.
  • Biotage. (2023, January 30).

Sources

Optimization

Addressing experimental variability in assays with 1,1-Di(isothiazol-5-yl)ethyl acetate

Welcome to the technical support guide for 1,1-Di(isothiazol-5-yl)ethyl acetate. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot experimen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,1-Di(isothiazol-5-yl)ethyl acetate. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot experimental variability associated with this compound. As a molecule featuring a reactive isothiazole core, understanding its chemical predispositions is paramount to generating robust and reproducible data. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design self-validating assays.

Section 1: Foundational Knowledge & Proactive Measures

Before initiating any experiment, a foundational understanding of the compound's characteristics can prevent common sources of error. Variability often originates from improper handling, storage, or a lack of awareness of potential chemical interactions.

1.1 Inferred Chemical Profile and Key Considerations

Direct experimental data on 1,1-Di(isothiazol-5-yl)ethyl acetate is limited. However, by analyzing its structure—a central carbon bonded to two isothiazole rings and an ethyl acetate group—we can infer its likely behavior.

  • The Isothiazole Moiety: The isothiazole ring is an electron-deficient heterocycle known for a range of biological activities, from fungicides to pharmacologically active agents.[1][2] The sulfur-nitrogen bond in the isothiazole ring can be susceptible to nucleophilic attack, particularly by thiols. This is a critical consideration, as many biological assays contain thiol-containing reagents (e.g., DTT, β-mercaptoethanol) or involve enzymes with reactive cysteine residues in their active sites.[3]

  • The Ethyl Acetate Group: This group imparts ester characteristics. The compound is likely susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterase enzymes, which would cleave the ethyl acetate group and alter the compound's properties.

  • Solubility: The presence of two heterocyclic rings suggests that the molecule is likely hydrophobic. It is expected to have low aqueous solubility and will almost certainly require an organic solvent for initial stock preparation.[4][5]

1.2 Proper Handling, Storage, and Reconstitution Protocol

To ensure the integrity of your compound stock, adhere strictly to the following guidelines.

Storage:

  • Solid Compound: Store desiccated at -20°C or lower, protected from light. The isothiazole ring can be sensitive to photochemical degradation.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, aprotic solvent like DMSO or DMF. Aliquot into single-use volumes to minimize freeze-thaw cycles and prevent water absorption by the solvent. Store these aliquots at -80°C.

Reconstitution & Dilution:

  • Warm the vial of solid compound to room temperature before opening to prevent condensation.

  • Prepare the stock solution in anhydrous DMSO. Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.

  • For aqueous assay buffers, perform serial dilutions. Be mindful of the compound's potential to precipitate at lower organic solvent concentrations. It is critical to never exceed a final DMSO concentration of 0.5-1% in the assay, as higher levels can affect biological activity.

  • Always include a "vehicle control" (e.g., assay buffer with the same final concentration of DMSO) in all experiments to account for any solvent effects.

Section 2: Troubleshooting Guide for Experimental Variability

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My assay results are inconsistent day-to-day, showing poor reproducibility. What are the likely causes?

Answer: Poor reproducibility is a common challenge that can stem from multiple factors.[6] A systematic approach is required to isolate the variable.

  • Cause 1: Stock Solution Instability: The compound may be degrading in your stock solution. Isothiazoles can be unstable, especially after repeated freeze-thaw cycles or exposure to moisture.

    • Solution: Prepare fresh stock solutions from the solid compound for a new set of experiments. If reproducibility is restored, discard the old stock and adhere to a strict single-use aliquot policy.

  • Cause 2: Inconsistent Assay Conditions: Minor variations in incubation time, temperature, or reagent concentrations can be magnified by a sensitive compound.

    • Solution: Calibrate all equipment (pipettes, incubators). Prepare a master mix of reagents for each experiment to ensure consistency across all wells.[7] Always allow reagents to fully equilibrate to the assay temperature before starting the reaction.

  • Cause 3: Reagent Reactivity: The compound may be reacting with a component of your assay buffer, such as a reducing agent or a metal cofactor.

    • Solution: Run a pre-incubation experiment. Incubate the compound in the complete assay buffer for the full duration of your experiment, then add the target/enzyme. If the activity is lower compared to adding the compound last, it indicates an interaction with the buffer components.

Below is a workflow to diagnose the source of variability.

Thiol_Reactivity compound 1,1-Di(isothiazol-5-yl)ethyl acetate (Isothiazole Ring) product Covalently Modified Adduct (Inactive Complex) compound->product Nucleophilic Attack by Thiolate Anion thiol Biological Thiol (e.g., Cysteine in Protein, DTT, GSH) thiol->product Covalent Bond Formation

Caption: Potential mechanism of compound inactivation via thiol reactivity.
Q3: My assay shows a high background signal, or I suspect false positives.

Answer: High background or false positives can arise from compound interference with the assay detection method or non-specific activity.

  • Cause 1: Assay Technology Interference: The compound might be fluorescent or absorb light at the same wavelength as your assay readout, creating a false signal.

    • Solution: Run a control experiment with the compound in the assay buffer without the enzyme or target protein. If you see a signal, you have direct interference. You may need to subtract this background, but a better solution is to find an alternative detection method if possible.

  • Cause 2: Non-Specific Reactivity: As discussed, reactivity with thiols is a primary concern. This can lead to non-specific inhibition of enzymes, particularly those with critical cysteine residues.

    • Solution: Perform a counter-screen using an unrelated enzyme that is known to be sensitive to thiol-reactive compounds (e.g., a cysteine protease). If your compound inhibits both your target and the counter-screen enzyme, it is likely acting via a non-specific mechanism.

Q4: The compound is precipitating out of solution when I add it to my aqueous assay buffer.

Answer: This is a classic solubility issue, common for hydrophobic molecules.

  • Cause 1: Exceeding Aqueous Solubility Limit: Even with a small percentage of DMSO, the compound's concentration in the final assay volume may be above its solubility limit.

    • Solution 1 (Dilution): The simplest solution is to work at lower concentrations of the compound. Determine the highest concentration at which it remains soluble and conduct your experiments below this threshold.

    • Solution 2 (Formulation): If higher concentrations are necessary, you may explore the use of solubilizing agents or cyclodextrins, but be aware that these can also affect the biological activity and must be rigorously controlled for.

  • Cause 2: "Salting Out" Effect: High salt concentrations in some buffers can decrease the solubility of organic compounds.

    • Solution: If possible, try reducing the salt concentration in your assay buffer while ensuring the biological activity of your system is maintained.

ParameterValueSource
Solvent for Stock Anhydrous DMSORecommended Practice
Final Assay [DMSO] ≤ 0.5% (v/v)Common Practice
Solubility in Water Low (Inferred)[4][5]
Potential for Precipitation High in aqueous buffersInferred
Section 3: Frequently Asked Questions (FAQs)

Q: What are the best practices for setting up controls when working with a potentially reactive compound like this? A: A robust set of controls is non-negotiable.

  • Vehicle Control: All wells should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive and Negative Controls: Use a known inhibitor (positive) and an inactive compound (negative) to define the dynamic range of your assay.

  • No-Enzyme/No-Target Control: To check for direct interference with the assay signal, include a control where the compound is added to the assay mixture without the key biological component.

  • Time-Zero Control: For kinetic assays, measure the signal immediately after adding all components to establish a baseline and identify any immediate, non-enzymatic reactions.

Q: How can I preemptively validate if my assay components are compatible with an isothiazole-containing compound? A: Before starting large-scale screening, run a simple compatibility test. Create a matrix of test conditions where you pre-incubate the compound with individual key reagents (e.g., buffer alone, buffer + DTT, buffer + BSA) for a set period (e.g., 1-2 hours). After pre-incubation, initiate the full assay. A significant drop in activity in one of these conditions points directly to the incompatible reagent.

Section 4: Key Experimental Protocols

Here are detailed methodologies for experiments discussed in this guide.

4.1 Protocol: Assessing Compound Stability in Assay Buffer

Objective: To determine if the compound degrades over the time course of the experiment in the aqueous assay buffer.

  • Preparation: Prepare your complete assay buffer. Prepare a 2X concentrated solution of your compound in the assay buffer.

  • Incubation: Incubate this solution at the assay temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubated solution.

  • Assay: Use these aliquots to test for activity in your standard assay. The compound from the "time 0" aliquot serves as your 100% activity control.

  • Analysis: Plot the compound's activity versus the pre-incubation time. A significant decrease in activity over time indicates instability. For a more definitive analysis, analyze the aliquots by LC-MS to look for the appearance of degradation products.

4.2 Protocol: Testing for Thiol Reactivity

Objective: To determine if the compound is consumed by or reacts with thiol-containing reagents.

  • Reagents: Prepare two versions of your assay buffer: one with the standard concentration of your thiol reagent (e.g., 1 mM DTT) and one without it.

  • Pre-incubation: Prepare two sets of tubes.

    • Set A: Pre-incubate the compound in the buffer containing DTT for 30-60 minutes at room temperature.

    • Set B: Pre-incubate the compound in the buffer without DTT for the same duration.

  • Assay Initiation: Initiate the biological assay using the pre-incubated solutions from both sets. If the assay itself requires the thiol, add it back to Set B just before adding the enzyme/target.

  • Analysis: Compare the activity of the compound from Set A and Set B. A significantly lower activity in Set A indicates that the compound was inactivated by its reaction with DTT.

References
  • MG Chemicals. (2017). Ethyl Acetate 9620 Technical Data Sheet. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Ethyl Acetate Solvent Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8857, Ethyl acetate. Retrieved from [Link]

  • Bandyopadhyay, A., & Bhowmick, M. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • MDPI. (n.d.). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

  • Koeppl, H., et al. (2013). Designing experiments to understand the variability in biochemical reaction networks. Journal of The Royal Society Interface.
  • Rogoza, P., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Retrieved from [Link]

  • Bower, K. M. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Retrieved from [Link]

  • ResearchGate. (2024).
  • Google Patents. (n.d.). EP0271761A1 - Process for the isolation of isothiazolinone derivatives.
  • Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. (2024). Labii.
  • PubMed. (2022). The anti-inflammatory properties of ethyl acetate fraction in ethanol extract from Sarcodia suiae sp. alleviates atopic dermatitis-like lesion in mice. Retrieved from [Link]

  • ACS Publications. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.
  • Publisso. (2025).
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC. Retrieved from [Link]

  • ScienceDirect. (2024).
  • ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)
  • Cheméo. (n.d.). Chemical Properties of Ethyl Acetate (CAS 141-78-6). Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • PubMed. (2011). Reducing experimental variability in variance-based sensitivity analysis of biochemical reaction systems. Retrieved from [Link]

  • ResearchGate. (n.d.).

Sources

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